2-Methylthiane-4-carboxylic acid
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Overview
Description
2-Methylthiane-4-carboxylic acid is an organic compound with the molecular formula C7H12O2S It is a derivative of thiane, a six-membered ring containing sulfur This compound is characterized by the presence of a carboxylic acid group at the fourth position and a methyl group at the second position of the thiane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylthiane-4-carboxylic acid can be synthesized through several methods:
Oxidation of Thiane Derivatives: One common method involves the oxidation of 2-methylthiane derivatives using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Hydrolysis of Nitriles: Another method involves the hydrolysis of 2-methylthiane-4-carbonitrile in the presence of aqueous acid or base.
Carboxylation of Grignard Reagents: The reaction of 2-methylthiane with carbon dioxide (CO2) in the presence of a Grignard reagent, followed by acidification, can also yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using environmentally friendly oxidizing agents and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Methylthiane-4-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidizing Agents: KMnO4, CrO3, H2O2
Reducing Agents: LiAlH4, sodium borohydride (NaBH4)
Substitution Reagents: SOCl2, phosphorus tribromide (PBr3)
Major Products:
Sulfoxides and Sulfones: Formed through oxidation reactions.
Alcohols: Formed through reduction reactions.
Acid Chlorides: Formed through substitution reactions.
Scientific Research Applications
2-Methylthiane-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-methylthiane-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-Methylthiane-4-carboxylic acid can be compared with other similar compounds to highlight its uniqueness:
Properties
IUPAC Name |
2-methylthiane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2S/c1-5-4-6(7(8)9)2-3-10-5/h5-6H,2-4H2,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHZXQGJHKSQGSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCS1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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